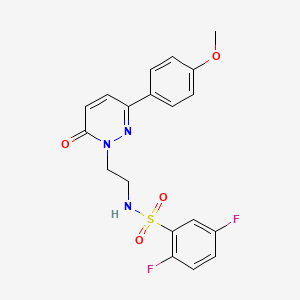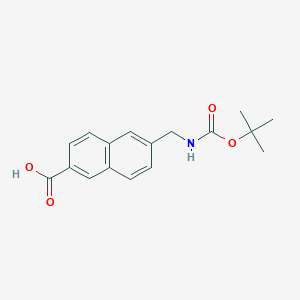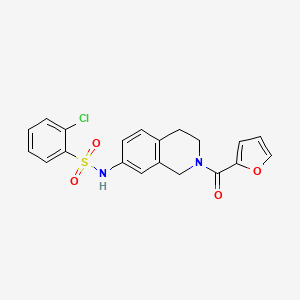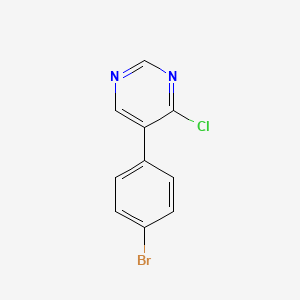
5-(4-Bromophenyl)-4-chloropyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Bromophenyl)-4-chloropyrimidine is a heterocyclic aromatic compound that contains both bromine and chlorine substituents on a pyrimidine ring
作用机制
Target of Action
Pyrazole-bearing compounds, which are structurally similar to 5-(4-bromophenyl)-4-chloropyrimidine, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It is suggested that the compound might interact with its targets through strong h-bonding interactions between the nh moiety and the residual amino acids in the active site of the enzyme .
Biochemical Pathways
It is known that pyrazole-bearing compounds can promote osteogenesis by upregulating the expression of osteogenic genes via activation of the bmp2/smad1 signaling pathway .
Result of Action
It is suggested that the compound might have potential antileishmanial and antimalarial activities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromophenyl)-4-chloropyrimidine typically involves the cyclization of appropriate precursors. One common method includes the preparation of methyl p-bromophenylacetate through catalytic esterification of p-bromophenylacetic acid. This intermediate is then reacted with dimethyl carbonate to synthesize 2-(4-bromophenyl)-malonic acid-1,3-diethyl ester. Cyclization with formamidine hydrochloride yields 5-(4-bromophenyl)-4,6-dihydroxypyrimidine, which is subsequently chlorinated to obtain the final product .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of solid acid catalysts to simplify the synthesis process and reduce production costs. The use of one-pot methods for intermediate preparation also helps in minimizing operational steps and improving overall efficiency .
化学反应分析
Types of Reactions
5-(4-Bromophenyl)-4-chloropyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the bromine and chlorine positions.
Suzuki-Miyaura Coupling: This reaction involves the arylation of 5-(4-bromophenyl)-4,6-dichloropyrimidine with aryl or heteroaryl boronic acids using a palladium catalyst.
Common Reagents and Conditions
Palladium Catalyst: Used in Suzuki-Miyaura coupling reactions.
Boronic Acids: Reactants in the Suzuki-Miyaura coupling.
K3PO4 and 1,4-Dioxane: Common reagents used in the optimization of the Suzuki-Miyaura reaction.
Major Products
The major products formed from these reactions are novel pyrimidine analogs, which can be further analyzed for their reactivity and stability using density functional theory (DFT) calculations .
科学研究应用
5-(4-Bromophenyl)-4-chloropyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of various biologically active compounds, including potential drug candidates.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic structures.
Material Science: It is investigated for its potential use in the development of new materials with unique electronic properties
相似化合物的比较
Similar Compounds
- 5-(4-Bromophenyl)-4,6-dichloropyrimidine
- 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole
- (Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one
Uniqueness
5-(4-Bromophenyl)-4-chloropyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. Its combination of bromine and chlorine substituents on the pyrimidine ring makes it a versatile intermediate in various synthetic applications.
属性
IUPAC Name |
5-(4-bromophenyl)-4-chloropyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrClN2/c11-8-3-1-7(2-4-8)9-5-13-6-14-10(9)12/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQRZQJHWEOOZHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=CN=C2Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
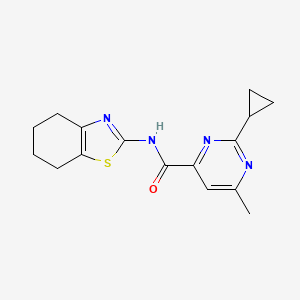

![Ethyl [(3-carbamoylthiophen-2-yl)carbamoyl]formate](/img/structure/B2627741.png)
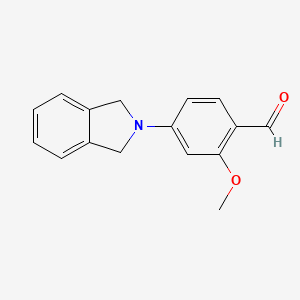
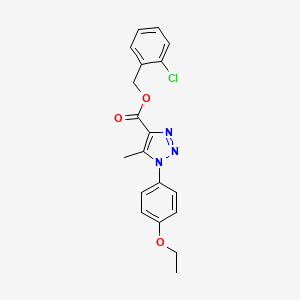
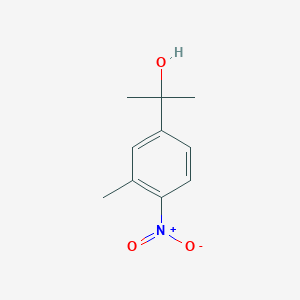
![2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(2-fluorophenyl)butanamide](/img/structure/B2627752.png)
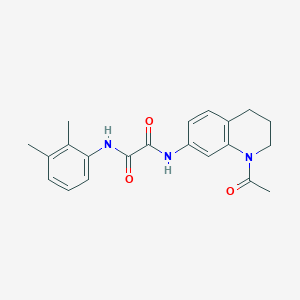
![6-methoxy-N-[(4-methoxyphenyl)methyl]pyridazine-3-carboxamide](/img/structure/B2627755.png)
![3-cyclohexyl-N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]propanamide](/img/structure/B2627756.png)
![N-[6-(dipropylsulfamoyl)-1,3-benzothiazol-2-yl]-2-fluorobenzamide](/img/structure/B2627757.png)
